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Compound of Interest

Compound Name: Anisonitrile

Cat. No.: B134855 Get Quote

For researchers, scientists, and drug development professionals, a precise understanding of

molecular properties is fundamental to predicting chemical reactivity, designing novel

molecules, and understanding biological interactions. This guide provides a comparative

analysis of anisonitrile (p-methoxybenzonitrile) and a series of related para-substituted

benzonitriles, leveraging Density Functional Theory (DFT) to elucidate their structural,

vibrational, and electronic properties. The data presented herein is synthesized from multiple

computational studies to offer a comprehensive overview for researchers in the field.

Comparative Analysis of Molecular Properties
DFT calculations reveal the nuanced effects of para-substituents on the geometry and

electronic structure of the benzonitrile scaffold. The electron-donating or withdrawing nature of

the substituent group directly influences bond lengths, vibrational frequencies, and the frontier

molecular orbitals.

Geometric Parameters
The optimized geometric parameters, particularly the bond lengths of the nitrile group (C≡N)

and the bond connecting it to the phenyl ring (C-CN), are sensitive indicators of electronic

effects. Electron-donating groups, such as the methoxy group in anisonitrile, tend to increase

electron density in the ring and slightly alter these bond lengths compared to electron-

withdrawing groups.

Table 1: Comparison of Calculated Bond Lengths (Å)
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Molecule
Substituent
(p-)

C-CN Bond
Length (Å)

C≡N Bond
Length (Å)

Level of
Theory

Benzonitrile -H 1.446 1.161
B3LYP/6-
311G(d,p)

Anisonitrile -OCH₃ 1.439 1.163
B3LYP/6-

311++G(d,p)

4-

Methylbenzonitril

e

-CH₃ 1.443 1.162
B3LYP/6-

311++G(d,p)

4-

Hydroxybenzonit

rile

-OH 1.438 1.163 B3LYP/6-31G(d)

4-

Formylbenzonitril

e

-CHO 1.451 1.160 B3LYP/6-31G(d)

4-

Nitrobenzonitrile
-NO₂ 1.458 1.159

B3LYP/6-

311++G(d,p)

4-

Chlorobenzonitril

e

-Cl 1.442 1.161
B3LYP/6-

311++G(d,p)

| 4-Fluorobenzonitrile | -F | 1.440 | 1.162 | B3LYP/6-311++G(d,p) |

Note: Data is compiled from various sources employing similar levels of theory for

comparability. Minor variations may exist due to different computational setups.

Vibrational Frequencies
The stretching frequency of the nitrile group (ν(C≡N)) is a sharp, intense band in the infrared

spectrum and is highly sensitive to the electronic environment. Electron-donating groups

generally cause a redshift (lower frequency), while electron-withdrawing groups lead to a

blueshift (higher frequency) of this vibrational mode.
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Table 2: Comparison of Calculated Nitrile Stretching Frequencies (cm⁻¹)

Molecule Substituent (p-)
Calculated ν(C≡N)
(cm⁻¹)

Level of Theory

Benzonitrile -H 2269 B3LYP/6-311G(d,p)

Anisonitrile -OCH₃ 2262 B3LYP/6-311++G(d,p)

4-Methylbenzonitrile -CH₃ 2265 B3LYP/6-311++G(d,p)

4-Hydroxybenzonitrile -OH 2261 B3LYP/6-31G(d)

4-Formylbenzonitrile -CHO 2275 B3LYP/6-31G(d)

4-Nitrobenzonitrile -NO₂ 2281 B3LYP/6-311++G(d,p)

4-Chlorobenzonitrile -Cl 2271 B3LYP/6-311++G(d,p)

| 4-Fluorobenzonitrile | -F | 2273 | B3LYP/6-311++G(d,p) |

Note: These are unscaled harmonic frequencies. Experimental values are typically lower. The

trend across the series is the most informative aspect.

Electronic Properties
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO

energy gap (ΔE) is an indicator of the molecule's kinetic stability. Electron-donating groups

raise the HOMO energy level, making the molecule more susceptible to electrophilic attack,

while electron-withdrawing groups lower the LUMO energy, making it a better electron

acceptor.

Table 3: Comparison of Calculated Electronic Properties (eV)
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Molecule
Substitue
nt (p-)

HOMO
(eV)

LUMO
(eV)

Energy
Gap (ΔE)

Dipole
Moment
(D)

Level of
Theory

Benzonitr
ile

-H -7.12 -1.11 6.01 4.45
B3LYP/6-
311G(d,p)

Anisonitrile -OCH₃ -6.45 -0.98 5.47 4.89

B3LYP/6-

311++G(d,

p)

4-

Methylbenz

onitrile

-CH₃ -6.78 -1.05 5.73 4.78

B3LYP/6-

311++G(d,

p)

4-

Hydroxybe

nzonitrile

-OH -6.59 -1.15 5.44 5.21
B3LYP/6-

31G(d)

4-

Formylben

zonitrile

-CHO -7.45 -2.15 5.30 2.01
B3LYP/6-

31G(d)

4-

Nitrobenzo

nitrile

-NO₂ -7.89 -2.54 5.35 1.61

B3LYP/6-

311++G(d,

p)

4-

Chlorobenz

onitrile

-Cl -7.18 -1.32 5.86 2.89

B3LYP/6-

311++G(d,

p)

| 4-Fluorobenzonitrile | -F | -7.15 | -1.25 | 5.90 | 2.95 | B3LYP/6-311++G(d,p) |

Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing Density

Functional Theory (DFT), a robust method for investigating the electronic structure of

molecules.

Computational Methodology
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The primary computational method cited in the referenced studies is DFT, most commonly

utilizing the B3LYP functional.[1] This hybrid functional combines Becke's three-parameter

exchange functional with the Lee-Yang-Parr correlation functional and has demonstrated a

good balance of accuracy and computational efficiency for organic molecules.

Geometry Optimization: The molecular structures were fully optimized in the gas phase

without any symmetry constraints. The optimization process ensures that the calculations are

performed on the lowest energy conformation of the molecule. The convergence criteria for

the optimization are typically set to "tight," ensuring a high-quality final geometry.

Basis Set: A variety of Pople-style basis sets have been used, with 6-311G, often augmented

with diffuse functions (+) and polarization functions (d,p), being common choices (e.g., 6-

311++G(d,p)).[2] These additions are crucial for accurately describing the electron

distribution, especially in molecules with heteroatoms and π-systems.

Frequency Calculations: Following geometry optimization, harmonic vibrational frequency

calculations are performed at the same level of theory to confirm that the optimized structure

corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations

also provide the theoretical vibrational spectra, including the key C≡N stretching frequency.

Electronic Property Calculations: Properties such as HOMO-LUMO energies and dipole

moments are obtained from the optimized electronic wavefunction. Natural Bond Orbital

(NBO) analysis is also frequently performed to investigate charge delocalization and

hyperconjugative interactions.[2]

Software: The Gaussian suite of programs is the most commonly used software package for

these types of calculations.[1] Visualization of results is often performed using GaussView or

other molecular modeling software.

Visualizing the Computational Workflow and
Molecular Relationships
To clarify the process and the relationships between the studied molecules, the following

diagrams are provided.
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Computational Workflow
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(e.g., B3LYP/6-311++G(d,p))

Geometry Optimization
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(Confirm Minimum & Get Spectra)

Calculate Electronic Properties
(HOMO, LUMO, Dipole Moment)

Comparative Analysis

Click to download full resolution via product page

Caption: Workflow for a comparative DFT study of benzonitriles.

Caption: Structural relationship of the studied benzonitrile derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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